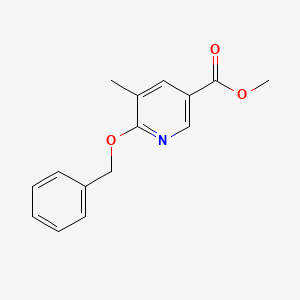
1-(2-Bromo-4,6-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4,6-dimethylphenyl)thiourea is an organosulfur compound with the molecular formula C9H11BrN2S. This compound belongs to the class of thioureas, which are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes . Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4,6-dimethylphenyl)thiourea typically involves the reaction of 2-bromo-4,6-dimethylaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-4,6-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiocarbonyl group can yield corresponding amines.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4,6-dimethylphenyl)thiourea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4,6-dimethylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can lead to the disruption of metabolic pathways, making it useful in various therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(2,6-dimethylphenyl)thiourea
- 1-(2,4-Dimethylphenyl)thiourea
- 1-(2-Bromo-4-methylphenyl)thiourea
Comparison: 1-(2-Bromo-4,6-dimethylphenyl)thiourea is unique due to the presence of both bromine and methyl groups on the aromatic ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced antimicrobial and antioxidant properties due to the combined effects of these substituents .
Eigenschaften
Molekularformel |
C9H11BrN2S |
|---|---|
Molekulargewicht |
259.17 g/mol |
IUPAC-Name |
(2-bromo-4,6-dimethylphenyl)thiourea |
InChI |
InChI=1S/C9H11BrN2S/c1-5-3-6(2)8(7(10)4-5)12-9(11)13/h3-4H,1-2H3,(H3,11,12,13) |
InChI-Schlüssel |
ZLQZWZJOOWAYCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)NC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)
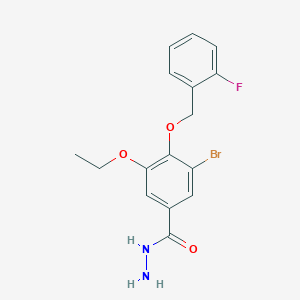

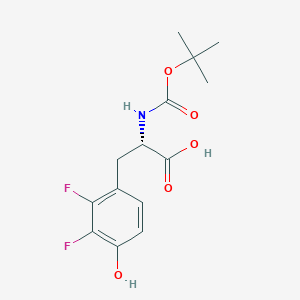
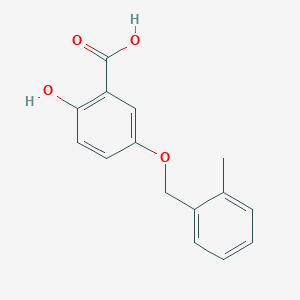
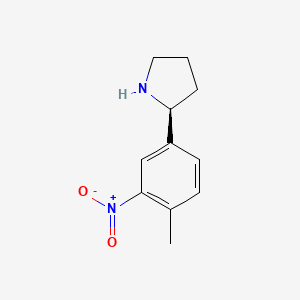
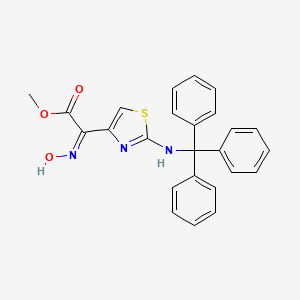

![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
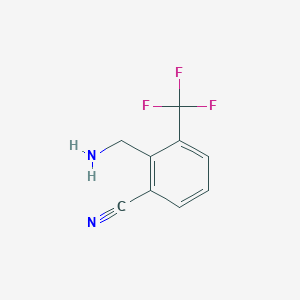
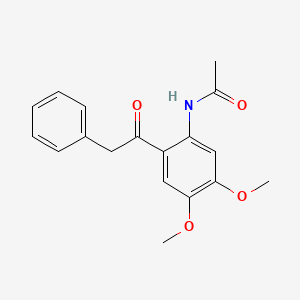
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
